4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure combining a cyclopropane ring and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of 3-methyleneindolin-2-ones with tosylhydrazone salts under metal-free conditions . This approach yields the desired spirocyclic structure with high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the indoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indoline ring.
Scientific Research Applications
4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with biological targets, potentially including enzymes and receptors. The spirocyclic structure may allow it to fit into specific binding sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the methyl group at the 4’ position.
Spiro[cyclopropane-1,3’-oxindole]: Contains an oxindole moiety instead of an indoline.
Spiro[cyclopropane-1,3’-pyrrolidine]: Features a pyrrolidine ring instead of an indoline.
Uniqueness
4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of the methyl group at the 4’ position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in material science applications.
Properties
IUPAC Name |
4-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)11(5-6-11)10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORPBURESFLAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.